REACTION_CXSMILES
|
[Na].[CH3:2][C:3]1([CH3:10])[CH2:8][CH2:7][NH:6][C:5]([NH2:9])=[N:4]1.[C:11](OCC)(=[O:16])[CH2:12][C:13]([O-])=[O:14]>CO>[OH:16][C:11]1[N:9]=[C:5]2[NH:4][C:3]([CH3:10])([CH3:2])[CH2:8][CH2:7][N:6]2[C:13](=[O:14])[CH:12]=1 |^1:0|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(NCC1)N)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
of heating
|
Type
|
CUSTOM
|
Details
|
the medium is dry
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
FILTRATION
|
Details
|
The formed precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried in the oven in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1N=C2N(C(C1)=O)CCC(N2)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.14 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |